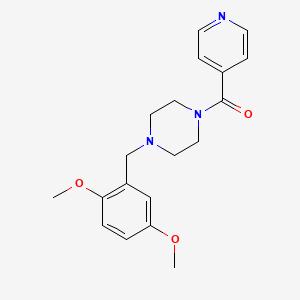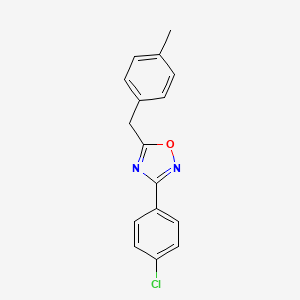![molecular formula C13H19NO4S B5795691 methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)
methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate, also known as MTSG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTSG is a glycine derivative that is commonly used as a reagent in organic synthesis. It is a white crystalline powder that is soluble in organic solvents and water.
Mechanism of Action
The mechanism of action of methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate is not well understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells. methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has also been found to exhibit antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has some limitations as well. It is a toxic compound and requires careful handling. It is also not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate. One area of research is the development of new synthetic methods for the production of methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate. Another area of research is the study of its potential applications in the field of medicinal chemistry. Additionally, further research is needed to fully understand the mechanism of action of methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate and its effects on various biochemical and physiological processes.
Synthesis Methods
Methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate can be synthesized through a multi-step process. The first step involves the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with glycine in the presence of a base. This results in the formation of N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine. The next step involves the methylation of N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine using dimethyl sulfate in the presence of a base. This results in the formation of methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate.
Scientific Research Applications
Methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective reagent for the synthesis of various organic compounds. methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has also been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity and has been studied for its potential use in the treatment of cancer.
properties
IUPAC Name |
methyl 2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-8-6-9(2)11(4)13(10(8)3)19(16,17)14-7-12(15)18-5/h6,14H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVAXIWVQMTWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)

![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)

![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)
![3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)

![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795703.png)

![7-(2-methoxybenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5795707.png)
![N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5795708.png)